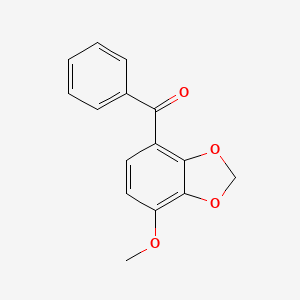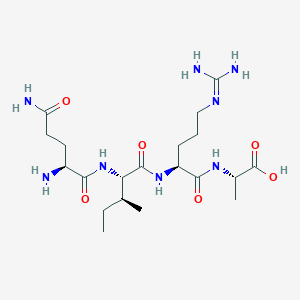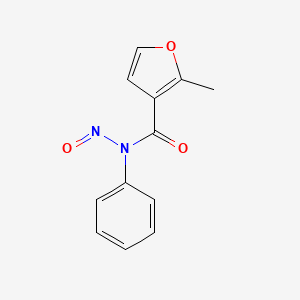![molecular formula C21H15F3 B12528908 1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene CAS No. 652131-12-9](/img/structure/B12528908.png)
1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,1'-{1-[4-(Trifluorométhyl)phényl]éthène-1,2-diyl}dibenzène est un composé organique caractérisé par la présence d'un groupe trifluorométhyle lié à un cycle phényle, qui est ensuite connecté à un pont éthène et à deux cycles benzéniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,1'-{1-[4-(Trifluorométhyl)phényl]éthène-1,2-diyl}dibenzène implique généralement la réaction de la 4-(trifluorométhyl)benzaldéhyde avec un réactif approprié pour former le dérivé éthène correspondant. Cette réaction est souvent réalisée dans des conditions contrôlées, telles qu'en présence d'une base ou d'un catalyseur, afin de garantir l'obtention du produit souhaité avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à flux continu, le criblage à haut débit de catalyseurs et des techniques de purification avancées pour garantir que le produit final répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,1'-{1-[4-(Trifluorométhyl)phényl]éthène-1,2-diyl}dibenzène peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le pont éthène en un pont éthane.
Substitution : Le groupe trifluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol, et des catalyseurs pour améliorer les vitesses de réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, l'oxydation peut produire des trifluorométhyl cétones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le 1,1'-{1-[4-(Trifluorométhyl)phényl]éthène-1,2-diyl}dibenzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Enquête sur son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Mécanisme d'action
Le mécanisme par lequel le 1,1'-{1-[4-(Trifluorométhyl)phényl]éthène-1,2-diyl}dibenzène exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, le groupe trifluorométhyle peut améliorer la lipophilie du composé, lui permettant d'interagir plus efficacement avec les membranes lipidiques et les protéines. Cela peut entraîner des modifications des voies de signalisation cellulaire et des réponses biologiques .
Applications De Recherche Scientifique
1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 1,1’-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Composés similaires
1,1,2,2-Tétrakis[4-(trifluorométhyl)phényl]éthène : Structure similaire mais avec des groupes trifluorométhyle supplémentaires, conduisant à des propriétés chimiques et physiques différentes.
1,1,2-Triphényl-2-(4-bromométhylphényl)éthylène : Contient un groupe bromométhyle au lieu d'un groupe trifluorométhyle, ce qui entraîne une réactivité et des applications différentes.
Propriétés
Numéro CAS |
652131-12-9 |
|---|---|
Formule moléculaire |
C21H15F3 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
1-(1,2-diphenylethenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C21H15F3/c22-21(23,24)19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15H |
Clé InChI |
HETARWWQBZOSDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)


![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)
![4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)](/img/structure/B12528862.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)

![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)


![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate](/img/structure/B12528910.png)
